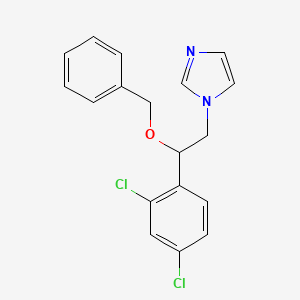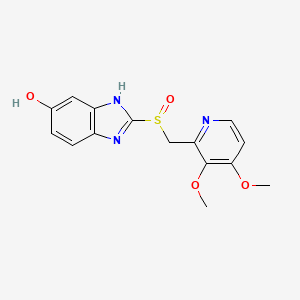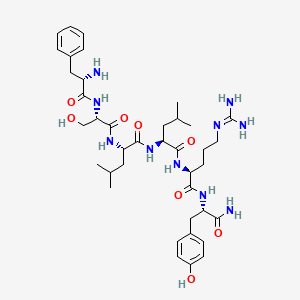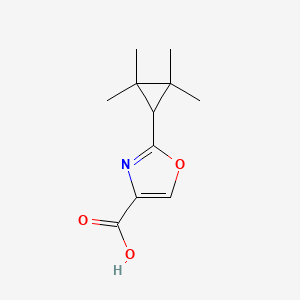
2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring . They have gained strong interest due to their increasing importance in the field of medicinal chemistry . Their widespread biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects have attracted the attention of chemical and pharmacological communities .
Synthesis Analysis
There are several methods for the synthesis of oxazoles. One method involves the use of carboxylic acids as starting materials in a phosphine-mediated deoxygenative [3 + 2] cycloaddition . This method is performed in a green and sustainable catalytic system, and avoids the use of transition metals and toxic oxidants .Molecular Structure Analysis
The molecular structure of oxazoles can be determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For example, they can be arylated and alkenylated through palladium-catalyzed direct arylation . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific oxazole compound can vary. For example, the molecular weight of “2-(2,2,3,3-Tetramethylcyclopropyl)oxazole-4-carboxylic acid” is 209.24, and its molecular formula is C11H15NO3 .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-10(2)7(11(10,3)4)8-12-6(5-15-8)9(13)14/h5,7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZCWIVGROBDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C2=NC(=CO2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
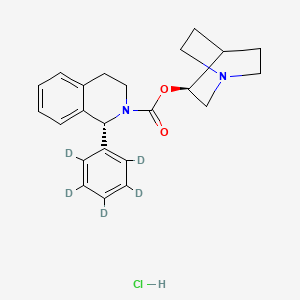
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)
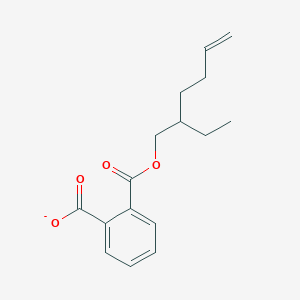
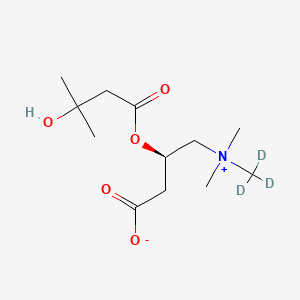

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
